molecular formula C22H18N4O3 B12178245 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12178245
M. Wt: 386.4 g/mol
InChI Key: WUTOPJINTVHBDO-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and a pyridinylmethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinylboronic acid and a halogenated quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinazoline derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as methoxyphenamine, which is used as a bronchodilator.

    Pyridinylmethyl Derivatives: Compounds with a pyridinylmethyl group, such as pyridoxal phosphate, which is a coenzyme in various enzymatic reactions.

Uniqueness

3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-18-4-2-3-17(12-18)26-14-25-20-11-16(5-6-19(20)22(26)28)21(27)24-13-15-7-9-23-10-8-15/h2-12,14H,13H2,1H3,(H,24,27)

InChI Key

WUTOPJINTVHBDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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